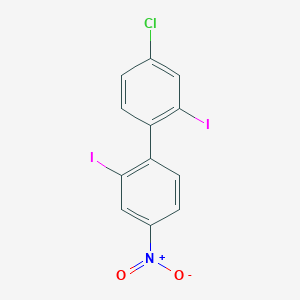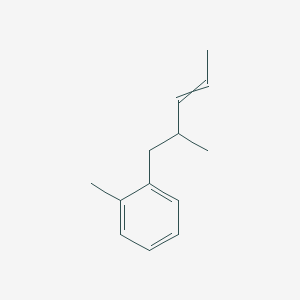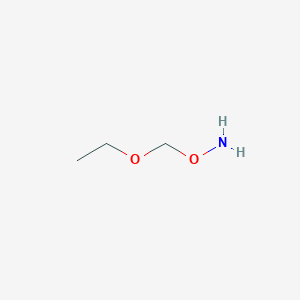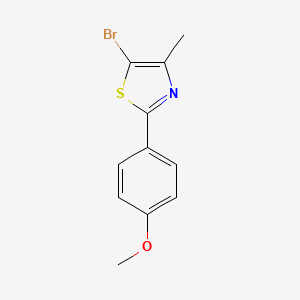![molecular formula C25H47N3O8Si2 B14260421 N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide CAS No. 213414-84-7](/img/structure/B14260421.png)
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Méthodes De Préparation
The synthesis of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide typically involves the condensation reactions of pyridine-2,6-dicarboxylic acid or its derivatives with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. The compound’s triethoxysilyl groups can interact with various surfaces, enhancing its binding affinity and stability. This interaction can lead to the formation of highly stable and reactive species, which can be utilized in various catalytic and sensing applications .
Comparaison Avec Des Composés Similaires
N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is unique due to its triethoxysilyl groups, which provide enhanced binding affinity and stability compared to other pyridine-2,6-dicarboxamide derivatives. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its coordination chemistry applications.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the formation of metal complexes.
2,6-Bis(pyridine-2-carboxamido)pyridine: Another derivative with applications in coordination chemistry.
Propriétés
Numéro CAS |
213414-84-7 |
|---|---|
Formule moléculaire |
C25H47N3O8Si2 |
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
2-N,6-N-bis(3-triethoxysilylpropyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H47N3O8Si2/c1-7-31-37(32-8-2,33-9-3)20-14-18-26-24(29)22-16-13-17-23(28-22)25(30)27-19-15-21-38(34-10-4,35-11-5)36-12-6/h13,16-17H,7-12,14-15,18-21H2,1-6H3,(H,26,29)(H,27,30) |
Clé InChI |
CRLRBJRTTODRGM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)C1=NC(=CC=C1)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


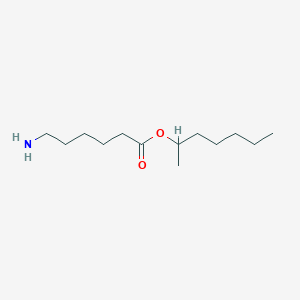
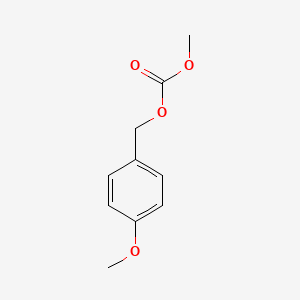

![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

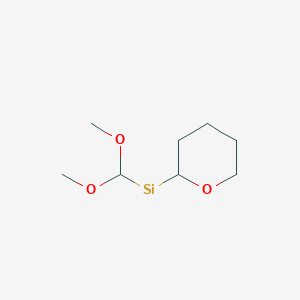
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
